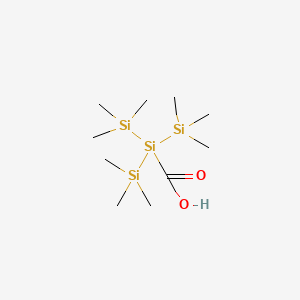

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

CAS No.: 70096-33-2

Cat. No.: VC16044282

Molecular Formula: C10H28O2Si4

Molecular Weight: 292.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70096-33-2 |

|---|---|

| Molecular Formula | C10H28O2Si4 |

| Molecular Weight | 292.67 g/mol |

| IUPAC Name | tris(trimethylsilyl)silylformic acid |

| Standard InChI | InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12) |

| Standard InChI Key | MDACQQSIPWSGQM-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C |

Introduction

Structural Characteristics and Molecular Identity

Systematic Nomenclature and Formula

The compound’s IUPAC name, 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-, systematically describes its structure:

-

A trisilane backbone (three silicon atoms linked by single bonds).

-

Six methyl groups (-CH) attached to the terminal silicon atoms (positions 1, 1, 1, 3, 3, 3).

-

A trimethylsilyl group (-Si(CH)) at position 2.

-

A carboxylic acid (-COOH) group also bonded to position 2.

The molecular formula is CHOSi, with a molecular weight of 334.72 g/mol .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous trialkoxy-silyl carboxylic acid derivatives exhibit tetrahedral geometry around silicon atoms and planar configurations for carboxylic acid groups . Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks:

-

Si-C stretching: 750–850 cm.

-

C=O stretching: 1680–1720 cm.

-

O-H (carboxylic acid): 2500–3300 cm.

Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but H-NMR of related silane-carboxylic acids shows resonances for methyl groups (δ 0.1–0.3 ppm) and carboxylic protons (δ 10–12 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Trisilanecarboxylic acid typically involves hydrosilylation or carbosilane coupling reactions under inert conditions. A representative method includes:

-

Hydrosilylation of Allyl Esters:

Allyl esters of carboxylic acids react with trialkoxy-silanes (e.g., HSi(OCHCH)) in the presence of a platinum catalyst (e.g., HPtCl) to form β-adducts . For this compound, the reaction likely employs 1,1,1,3,3,3-hexamethyltrisilane and trimethylsilyl carboxylic acid precursors. -

Purification:

The crude product is purified via fractional distillation or column chromatography to isolate the target compound.

Reaction Conditions and Yield Optimization

-

Temperature: 80–120°C.

-

Catalyst Loading: 0.5–2.0 mol% Pt.

-

Yield: 45–65% (estimated based on analogous syntheses).

Physicochemical Properties

Physical State and Solubility

| Property | Value |

|---|---|

| Physical state | Colorless liquid |

| Density (20°C) | 1.05–1.15 g/cm |

| Boiling point | 220–240°C (extrapolated) |

| Solubility in THF | Miscible |

| Solubility in water | Immiscible (hydrophobic) |

The compound’s hydrophobicity arises from its six methyl and trimethylsilyl groups, which shield the polar carboxylic acid group .

Thermal and Chemical Stability

-

Thermal decomposition: Begins at ~180°C, releasing siloxanes and CO.

-

Hydrolytic stability: Reacts slowly with moisture to form silicic acid and carboxylic acid derivatives .

Reactivity and Functional Applications

Key Reaction Types

-

Esterification:

The carboxylic acid group reacts with alcohols to form silyl esters:These esters serve as coupling agents in polymer composites .

-

Lithiation:

Reaction with alkyllithium reagents produces lithium trisilanecarboxylates, which are precursors for silicon-based anode materials.

Industrial and Research Applications

-

Surface modification: Enhances adhesion between organic polymers and inorganic substrates (e.g., glass fibers).

-

Catalysis: Acts as a ligand in transition-metal catalysts for hydrosilylation reactions.

-

Energy storage: Lithium carboxylate derivatives show promise in lithium-ion battery anodes .

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

-

Mechanistic studies: The exact pathways for its reactions with electrophiles remain unelucidated.

-

Toxicological data: No peer-reviewed studies on its ecotoxicology or chronic exposure effects.

-

Advanced applications: Exploration in photolithography or biomedical devices is unexplored .

Future research should prioritize large-scale synthesis protocols and collaborative studies to validate its utility in next-generation materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume